molecular formula C10H18N2O2.ClH<br>C10H19ClN2O2 B15179072 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride CAS No. 84912-06-1

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride

Cat. No.: B15179072
CAS No.: 84912-06-1
M. Wt: 234.72 g/mol
InChI Key: RISJCEZXYVJVKK-UHFFFAOYSA-N
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Description

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is a chemical compound with the molecular formula C10H18N2O2.HCl and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes an acetyl group, a piperidinone ring, and a methylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one: Lacks the monohydrochloride salt form.

    1,6-Dimethyl-4-(methylamino)piperidin-2-one: Lacks the acetyl group.

    3-Acetyl-1,6-dimethylpiperidin-2-one: Lacks the methylamino group.

Uniqueness

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

84912-06-1

Molecular Formula

C10H18N2O2.ClH
C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

3-acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4;/h6,8-9,11H,5H2,1-4H3;1H

InChI Key

RISJCEZXYVJVKK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)N1C)C(=O)C)NC.Cl

Origin of Product

United States

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